molecular formula C12H12O2S B1375710 Benzyl 2-(thietan-3-ylidene)acetate CAS No. 1394319-40-4

Benzyl 2-(thietan-3-ylidene)acetate

Cat. No.: B1375710
CAS No.: 1394319-40-4
M. Wt: 220.29 g/mol
InChI Key: YRMJBZIPJOULRP-UHFFFAOYSA-N
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Description

Benzyl 2-(thietan-3-ylidene)acetate is an organic compound characterized by its unique thietane ring structure. It appears as a colorless to slightly yellow liquid and has the molecular formula C12H12O2S with a molecular weight of 224.29 g/mol

Scientific Research Applications

Benzyl 2-(thietan-3-ylidene)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving sulfur compounds.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of fragrances and flavor compounds due to its ability to form complex aromatic structures

Preparation Methods

The synthesis of Benzyl 2-(thietan-3-ylidene)acetate can be achieved through several routes. One common method involves the reaction of benzoic acid with benzyl 2-(thioacetyl)acetate . The specific reaction conditions and ligands used can vary, but typically involve the use of catalysts and controlled temperatures to facilitate the formation of the thietane ring. Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

Benzyl 2-(thietan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thietane derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the thietane ring can be opened or modified using nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various thietane derivatives.

Mechanism of Action

The mechanism of action of Benzyl 2-(thietan-3-ylidene)acetate involves its interaction with various molecular targets. The thietane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biological pathways, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Benzyl 2-(thietan-3-ylidene)acetate can be compared with other sulfur-containing heterocycles such as:

    Thiazolidines: These compounds also contain sulfur and have similar applications in medicinal chemistry.

    Thietanes: Simple thietane derivatives share structural similarities but may differ in reactivity and biological activity.

    Indole Derivatives: While structurally different, indole derivatives also have diverse biological activities and are used in similar research contexts

Properties

IUPAC Name

benzyl 2-(thietan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c13-12(6-11-8-15-9-11)14-7-10-4-2-1-3-5-10/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMJBZIPJOULRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)OCC2=CC=CC=C2)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210821
Record name Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-40-4
Record name Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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